
1,5-Naphthyridine N-(1)-oxide
Overview
Description
1,5-Naphthyridine N-(1)-oxide: is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The N-(1)-oxide derivative introduces an oxygen atom bonded to the nitrogen at the first position, which significantly alters its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthyridine N-(1)-oxide typically involves the oxidation of 1,5-naphthyridine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst, such as acetic acid or a transition metal complex. The reaction is usually carried out under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Another method involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), which can effectively oxidize the nitrogen atom in the naphthyridine ring to form the N-oxide derivative. This reaction is typically performed at room temperature and requires careful control of the reaction time to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine N-(1)-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the naphthyridine ring, leading to the formation of poly-oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent 1,5-naphthyridine using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.
Reduction: Zinc dust, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Poly-oxidized naphthyridine derivatives.
Reduction: 1,5-Naphthyridine.
Substitution: Halogenated, nitrated, and sulfonated naphthyridine derivatives.
Scientific Research Applications
Biological Applications
- Antiproliferative Activity
- Antimicrobial Properties
- Central Nervous System Effects
- Anti-inflammatory and Antiviral Activities
Chemical Applications
- Ligands in Coordination Chemistry
- Organic Light-Emitting Diodes (OLEDs)
- Synthesis of Functional Materials
Data Tables
Case Studies
- Case Study on Antiproliferative Activity
- Case Study on Antimicrobial Efficacy
- Case Study on Material Science Applications
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine N-(1)-oxide involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects, as ROS can cause oxidative damage to cellular components.
Comparison with Similar Compounds
1,5-Naphthyridine N-(1)-oxide can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine N-(1)-oxide: Similar structure but with the nitrogen atoms positioned differently. This difference can lead to variations in reactivity and biological activity.
1,7-Naphthyridine N-(1)-oxide: Another isomer with distinct chemical properties and applications.
1,8-Naphthyridine N-(1)-oxide: Known for its unique electronic properties, making it useful in material science.
Biological Activity
1,5-Naphthyridine N-(1)-oxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.
Chemical Structure and Properties
This compound is characterized by a fused ring system containing nitrogen atoms, which contributes to its unique chemical reactivity and biological activity. Its CAS number is 27305-48-2, and it exhibits properties typical of naphthyridine derivatives, including potential interactions with various biological targets.
Biological Activities
The compound has been studied for several biological activities:
- Antibacterial Activity : this compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies indicate that specific substitutions at the C-2 and C-7 positions enhance its antibacterial efficacy by targeting bacterial DNA gyrase and topoisomerase IV, making it a promising candidate for new antibacterial agents .
- Antiproliferative Effects : Research has demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. It is believed to disrupt cell cycle progression and induce apoptosis in cancer cells .
- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral effects, although more research is needed to elucidate its mechanisms of action against viral pathogens .
- Anti-inflammatory Effects : The compound has also been investigated for its potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in DNA replication or repair processes in bacteria and cancer cells. Additionally, it can modulate receptor activity in inflammatory pathways. The exact mechanisms are still under investigation but are thought to involve:
- Enzyme Inhibition : Targeting bacterial topoisomerases.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells.
- Receptor Modulation : Affecting neurotransmitter systems in inflammation .
Case Studies
Several studies highlight the effectiveness of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the compound against a panel of bacterial strains, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain structural modifications significantly enhanced antibacterial potency while minimizing cytotoxicity towards human cells .
Case Study 2: Cancer Cell Lines
In vitro tests on various cancer cell lines showed that this compound inhibited cell proliferation with IC50 values in the micromolar range. The study suggested that the compound induces apoptosis through caspase activation pathways .
Case Study 3: Anti-inflammatory Activity
Research demonstrated that the compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in treating autoimmune diseases .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1,5-Naphthyridine N-(1)-oxide and its derivatives?
Answer: this compound is typically synthesized via Skraup-like reactions starting from 2-pyridinamine derivatives. Deoxygenation using phosphorus trichloride (PCl₃) or hydrogenation can yield 1,5-naphthyridine . Halogenation via the Meisenheimer reaction with phosphoryl chloride (POCl₃) produces chlorinated derivatives (e.g., 2-chloro-, 3-chloro-, and 4-chloro-1,5-naphthyridine), with regioselectivity influenced by reaction conditions . Optimization of reaction parameters (e.g., temperature, reagent addition order) is critical to minimize byproducts .
Q. How does the N-oxide group influence the reactivity and regioselectivity of 1,5-naphthyridine?
Answer: The N-oxide group enhances nucleophilicity at position 4 of the naphthyridine ring, directing electrophilic substitution (e.g., chlorination) to this site. This contrasts with non-oxidized derivatives, where reactivity is distributed differently. Computational studies suggest this is due to electronic effects, where the N-oxide stabilizes transition states at position 4 . Such regioselectivity is pivotal for designing functionalized derivatives for medicinal chemistry .
Q. What analytical techniques are recommended for characterizing 1,5-naphthyridine derivatives?
Answer: Gas chromatography (GC) and NMR spectroscopy are standard for analyzing reaction mixtures and resolving structural isomers (e.g., distinguishing 2-chloro vs. 4-chloro derivatives) . X-ray crystallography confirms binding modes in metal complexes , while computational methods (e.g., DFT/B3LYP) predict tautomeric stability and solvent effects . Mass spectrometry and HPLC ensure purity assessment, especially for bioactive derivatives like RepSox .
Q. What are the key stability considerations for this compound under experimental conditions?
Answer: The compound is light-sensitive and prone to decomposition under direct sunlight. Storage in dark, inert environments (e.g., -20°C under argon) is advised. Reactivity with strong oxidizers necessitates careful handling, and decomposition products may include CO, CO₂, and NOx . Solvent choice (e.g., DMSO or ethanol) impacts solubility and stability during biological assays .
Q. How has this compound contributed to advancements in heterocyclic chemistry?
Answer: Historically, its synthesis marked progress in pyridine annulation strategies, enabling access to diverse naphthyridine scaffolds . Its role in studying electrophilic substitution mechanisms has informed broader heterocyclic reactivity principles . Derivatives like RepSox highlight its utility in medicinal chemistry, particularly as TGF-β inhibitors .
Advanced Research Questions
Q. What mechanistic insights explain the variable yields of chlorinated derivatives in Meisenheimer reactions?
Answer: The reaction of this compound with POCl₃ produces a mixture of 2-, 3-, and 4-chloro derivatives. Product distribution depends on temperature and reagent addition order:
- Without cooling : Higher yields of 3-chloro- (7.5%) and parent naphthyridine (3.5%) due to thermal decomposition .
- With cooling : Reduced byproducts (3-chloro: 3%, parent: 0.5%) but retained 2- and 4-chloro dominance (43% and 34%, respectively) .
Mechanistically, chlorination occurs via σ-adduct intermediates, with steric and electronic factors favoring position 4 .
Q. How do computational methods predict tautomer stability in 4,8-dioxygenated 1,5-naphthyridine derivatives?
Answer: DFT/B3LYP calculations with the PCM solvent model show that the DN1 tautomer (O-atoms at positions 4 and 8) is most stable in both gas and solution phases. Electron-withdrawing groups (e.g., -CF₃) stabilize DN1 further, while electron-donating groups (e.g., -CH₃) reduce the energy gap between tautomers. Solvent polarity amplifies these effects, altering dipole moments and charge distribution .
Q. What strategies enhance regioselective functionalization of this compound?
Answer:
- Directed metalation : Use of lithiation or palladium-catalyzed cross-coupling to install substituents at specific positions .
- Protecting groups : Blocking reactive sites (e.g., 2-position) prior to halogenation or amination .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at position 4 .
Q. How can contradictory data on reaction yields be resolved in chlorination studies?
Answer: Discrepancies arise from variations in work-up protocols (e.g., hydrolysis of intermediates) and analytical methods. For example, GC quantifies major products accurately, while NMR may overlook trace components . Standardizing reaction conditions (e.g., POCl₃ purity, inert atmosphere) and employing orthogonal techniques (GC-MS, HPLC) improves reproducibility .
Q. What structural features of 1,5-naphthyridine derivatives correlate with TGF-β inhibitory activity?
Answer: RepSox (2-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine) inhibits ALK5 (TGF-β type I receptor) with IC₅₀ = 4–6 nM. Key features include:
Properties
IUPAC Name |
1-oxido-1,5-naphthyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLMBHYYHDDFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=[N+]2[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320812 | |
Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27305-48-2 | |
Record name | NSC364754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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